1-(Thiophen-3-yl)butan-1-one
Overview
Description
1-(Thiophen-3-yl)butan-1-one is an organic compound with the molecular formula C8H10OS. It features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a butanone chain.
Mechanism of Action
Target of Action
Thiophene derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that thiophene derivatives can interact with their targets and cause various biological changes .
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Cellular Effects
Given the wide range of therapeutic properties exhibited by thiophene derivatives , it is plausible that 1-(Thiophen-3-yl)butan-1-one could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring containing sulfur.
2-Acetylthiophene: Similar structure with an acetyl group at the 2-position.
3-Acetylthiophene: Similar structure with an acetyl group at the 3-position.
Uniqueness: 1-(Thiophen-3-yl)butan-1-one is unique due to the presence of a butanone chain, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives. This structural variation allows for different applications and interactions in both chemical and biological contexts .
Properties
IUPAC Name |
1-thiophen-3-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-3-8(9)7-4-5-10-6-7/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHQDWLWFUEEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854468-08-9 | |
Record name | 1-(thiophen-3-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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